4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride
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Overview
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride is a chemical compound with the molecular formula C8H15N3O.2ClH. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of an aldehyde with benzil and ammonium acetate in glacial acetic acid . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: tert-butylhydroperoxide (TBHP)
Reducing Agents: Sodium borohydride
Solvents: Glacial acetic acid, water, and other polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: This compound has a similar imidazole ring structure but with a phenyl group instead of an oxan-4-amine group.
2-(p-Aminophenyl)-2-imidazoline: Another similar compound with an imidazole ring and an aminophenyl group.
Uniqueness
4-(4,5-Dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride is unique due to its specific oxan-4-amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c9-8(1-5-12-6-2-8)7-10-3-4-11-7;;/h1-6,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLONHFCOYYUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=NCCN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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